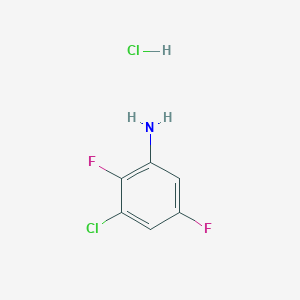

![molecular formula C17H12ClF3N2O3S B2567697 Methyl 2-[2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazol-6-yl]acetate CAS No. 2058452-84-7](/img/structure/B2567697.png)

Methyl 2-[2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazol-6-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

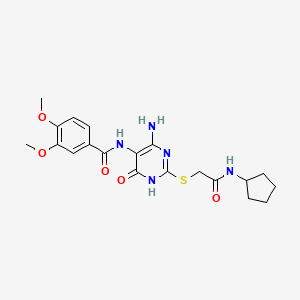

“Methyl 2-[2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazol-6-yl]acetate” is a complex organic compound. It is related to the family of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives, including the compound , is a significant area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), have been reported .

Scientific Research Applications

Chemical Synthesis and Modification

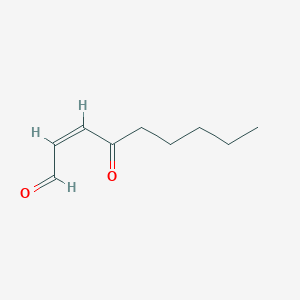

Methyl 2-[2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazol-6-yl]acetate and its derivatives find extensive application in the synthesis and modification of chemical structures, leading to the development of compounds with significant biological activities. For instance, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones leads to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides. These compounds, under basic conditions, undergo intramolecular cyclization to yield pyridin-2(1H)-ones with potential for further chemical modifications and applications in drug development (Savchenko et al., 2020).

Antimicrobial and Antitumor Activities

Derivatives of this compound have been investigated for their antimicrobial and antitumor properties. Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, synthesized from similar chemical frameworks, have shown promising in vitro antitumor activity against various cell lines, highlighting the potential of such derivatives in cancer therapy (Guo-qiang Hu et al., 2008).

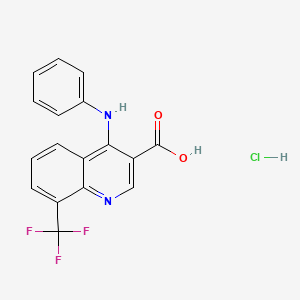

Antihypertensive Agents

Research into the synthesis and biological evaluation of compounds derived from similar chemical structures has led to the identification of potential antihypertensive agents. For example, the development of thiosemicarbazides, triazoles, and Schiff bases from starting materials like Methyl 2-(thiazol-2-ylcarbamoyl)acetate shows the application of these chemical transformations in creating new pharmacologically active compounds with potential as α-blocking agents for the management of hypertension (B. F. Abdel-Wahab et al., 2008).

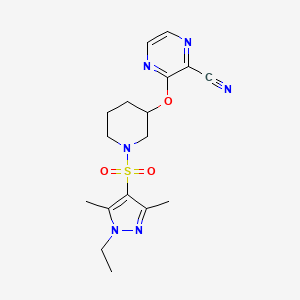

Drug Delivery Systems

The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, derived from similar chemical scaffolds, demonstrates an innovative approach to drug delivery. This method allows for the solubilization and biological delivery of hydrophobic compounds, potentially enhancing their bioavailability and therapeutic efficacy (J. Mattsson et al., 2010).

Future Directions

properties

IUPAC Name |

methyl 2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1,3-benzoxazol-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O3S/c1-25-15(24)5-9-2-3-12-13(4-9)26-14(23-12)8-27-16-11(18)6-10(7-22-16)17(19,20)21/h2-4,6-7H,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRMFTIDZAUKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)N=C(O2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2567617.png)

![2-chloro-N-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2567621.png)

![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567631.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2567633.png)

![2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2567634.png)

![(2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2567635.png)